Cas no 1566411-43-5 (3-(3-Methoxypyrazin-2-yl)butan-2-ol)

3-(3-Methoxypyrazin-2-yl)butan-2-ol is a chiral secondary alcohol featuring a methoxypyrazine moiety, which imparts unique reactivity and structural versatility. This compound is of interest in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, and flavoring agents due to its pyrazine-based aromatic system and stereogenic center. The methoxy group enhances solubility and modulates electronic properties, facilitating further functionalization. Its well-defined stereochemistry makes it valuable for asymmetric synthesis and chiral derivatization. The compound's stability under standard conditions allows for straightforward handling and storage. Researchers may explore its applications in catalysis, ligand design, or bioactive molecule development.
3-(3-Methoxypyrazin-2-yl)butan-2-ol structure
1566411-43-5 structure
商品名:3-(3-Methoxypyrazin-2-yl)butan-2-ol
CAS番号:1566411-43-5
MF:C9H14N2O2
メガワット:182.219662189484
CID:5697086
PubChem ID:104516310

3-(3-Methoxypyrazin-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 1566411-43-5
    • EN300-1625462
    • 3-(3-methoxypyrazin-2-yl)butan-2-ol
    • 2-Pyrazineethanol, 3-methoxy-α,β-dimethyl-
    • 3-(3-Methoxypyrazin-2-yl)butan-2-ol
    • インチ: 1S/C9H14N2O2/c1-6(7(2)12)8-9(13-3)11-5-4-10-8/h4-7,12H,1-3H3
    • InChIKey: LLANWMLXLXQLRU-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C(C)C1C(=NC=CN=1)OC

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.108±0.06 g/cm3(Predicted)
  • ふってん: 285.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 14.25±0.20(Predicted)

3-(3-Methoxypyrazin-2-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625462-0.25g
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
0.25g
$1209.0 2023-05-26
Enamine
EN300-1625462-0.1g
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
0.1g
$1157.0 2023-05-26
Enamine
EN300-1625462-1000mg
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
1000mg
$914.0 2023-09-22
Enamine
EN300-1625462-50mg
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
50mg
$768.0 2023-09-22
Enamine
EN300-1625462-250mg
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
250mg
$840.0 2023-09-22
Enamine
EN300-1625462-0.05g
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
0.05g
$1104.0 2023-05-26
Enamine
EN300-1625462-0.5g
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
0.5g
$1262.0 2023-05-26
Enamine
EN300-1625462-500mg
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
500mg
$877.0 2023-09-22
Enamine
EN300-1625462-2.5g
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
2.5g
$2576.0 2023-05-26
Enamine
EN300-1625462-1.0g
3-(3-methoxypyrazin-2-yl)butan-2-ol
1566411-43-5
1g
$1315.0 2023-05-26

3-(3-Methoxypyrazin-2-yl)butan-2-ol 関連文献

3-(3-Methoxypyrazin-2-yl)butan-2-olに関する追加情報

Comprehensive Overview of 3-(3-Methoxypyrazin-2-yl)butan-2-ol (CAS No. 1566411-43-5)

3-(3-Methoxypyrazin-2-yl)butan-2-ol (CAS No. 1566411-43-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazine and methoxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure, C9H14N2O2, offers versatile reactivity, making it valuable for drug discovery and material science applications.

The growing interest in 3-(3-Methoxypyrazin-2-yl)butan-2-ol is driven by its potential role in developing novel therapeutics, particularly in oncology and neurology. Researchers are exploring its derivatives for their ability to modulate enzyme activity and receptor interactions, addressing critical challenges in targeted drug delivery. Additionally, its application in flavor and fragrance industries highlights its multifunctional utility, aligning with the increasing demand for sustainable and high-performance ingredients.

From a chemical perspective, 3-(3-Methoxypyrazin-2-yl)butan-2-ol exhibits notable stability under standard conditions, with a melting point range of 80–85°C and moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). These properties facilitate its integration into synthetic pathways, enabling efficient scale-up for industrial production. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to ensure purity and structural verification.

The compound’s relevance extends to green chemistry initiatives, where its synthesis can be optimized to minimize environmental impact. Recent advancements in catalytic methods have improved yield and reduced waste generation, resonating with global sustainability goals. This aligns with trending searches on "eco-friendly chemical synthesis" and "biodegradable intermediates," reflecting industry priorities.

Market dynamics for 3-(3-Methoxypyrazin-2-yl)butan-2-ol indicate steady growth, fueled by R&D investments in precision medicine and crop protection. Its role in creating next-generation herbicides and antifungal agents positions it as a critical component in agrochemical innovation. Furthermore, collaborations between academic institutions and pharmaceutical companies are accelerating its adoption in clinical trials.

Quality control protocols for 1566411-43-5 emphasize compliance with ICH guidelines and GMP standards, ensuring consistency across batches. Suppliers often provide detailed COA (Certificate of Analysis) documentation, addressing common queries about purity thresholds and storage recommendations. This transparency caters to laboratories prioritizing traceability and regulatory adherence.

In summary, 3-(3-Methoxypyrazin-2-yl)butan-2-ol represents a convergence of innovation and practicality, bridging gaps between research and industrial applications. Its adaptability across sectors—from life sciences to specialty chemicals—underscores its value in contemporary scientific endeavors. As exploration of its derivatives expands, this compound is poised to remain a focal point in cutting-edge chemical development.

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